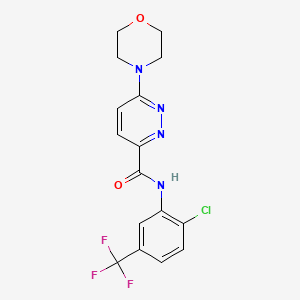

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide, also known as CTMP, is a small molecule compound that has been gaining attention in scientific research. It was first synthesized in 2008 and has since been studied for its potential applications in various fields.

Applications De Recherche Scientifique

1. Antitumor Activity

Research indicates that compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide, such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, possess significant antitumor activities. These compounds have been synthesized and tested against various cancer cell lines, demonstrating distinct inhibitory capacities against proliferation (Ji et al., 2018).

2. Crystal Structure and Synthesis for Biological Applications

Studies focus on the synthesis and crystal structure determination of related compounds, essential for understanding their biological activity. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a similar molecular structure, was analyzed to assess its potential for inhibiting cancer cell proliferation (Lu et al., 2017).

3. Design and Synthesis for Cholinesterase Inhibition

Carboxamide and propanamide derivatives bearing phenylpyridazine, which include structural elements similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide, have been designed and synthesized. These compounds were evaluated for their ability to inhibit cholinesterase enzymes, a crucial aspect in the study of neurodegenerative diseases (Kilic et al., 2018).

4. Antimicrobial Studies

Compounds with similar structures have also been evaluated for their antimicrobial properties. For instance, the synthesis and study of fluoroquinolone-based 4-thiazolidinones, which share structural similarities, have been explored for their potential antibacterial activities (Patel & Patel, 2010).

5. Anticonvulsant Properties

Related compounds have been synthesized and tested for their anticonvulsant activities. For example, the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophores was carried out to explore their potential as anticonvulsant agents (Amir et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor of one of the building blocks of DNA .

Mode of Action

Given its target, it is likely that it inhibits thymidylate synthase, thereby disrupting dna synthesis and cell division .

Biochemical Pathways

The inhibition of Thymidylate synthase affects the DNA synthesis pathway . This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining its bioavailability .

Result of Action

The inhibition of Thymidylate synthase by this compound can lead to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity .

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)9-13(11)21-15(25)12-3-4-14(23-22-12)24-5-7-26-8-6-24/h1-4,9H,5-8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHLIJJUBDHAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)

![Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate](/img/structure/B2444165.png)

![(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2444166.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2444167.png)

![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2444175.png)

![1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2444176.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)